
4-(Thiophen-3-ylmethylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-ylmethylidene)piperidine is an organic compound that features a piperidine ring substituted with a thiophene moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-ylmethylidene)piperidine typically involves the condensation of thiophene derivatives with piperidine. One common method is the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiophen-3-ylmethylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Substituted piperidines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Thiophen-3-ylmethylidene)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-3-ylmethylidene)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological targets .
Comparación Con Compuestos Similares
- 4-(Thiophen-2-ylmethylidene)piperidine
- 4-(Thiophen-4-ylmethylidene)piperidine
- 4-(Furan-3-ylmethylidene)piperidine
Comparison: 4-(Thiophen-3-ylmethylidene)piperidine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
4-(thiophen-3-ylmethylidene)piperidine |
InChI |
InChI=1S/C10H13NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6-8,11H,1-2,4-5H2 |
Clave InChI |
HUBBKFOJZWKXMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


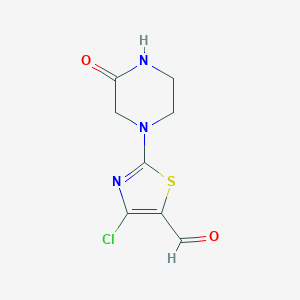

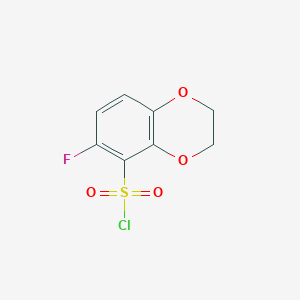
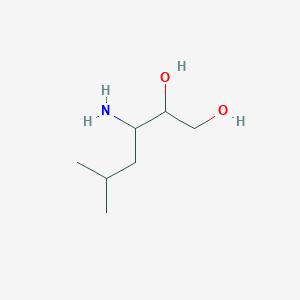
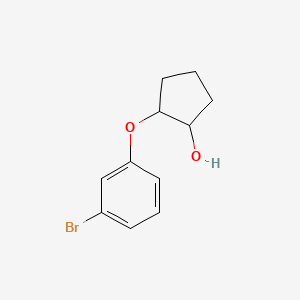
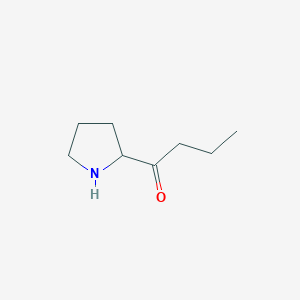

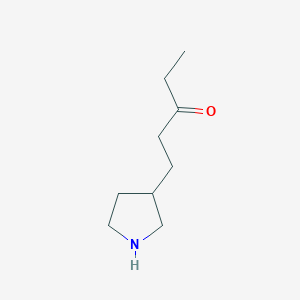
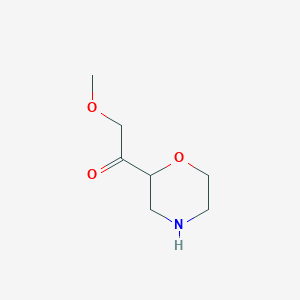
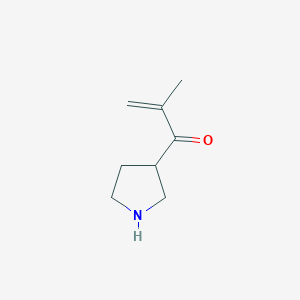
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)
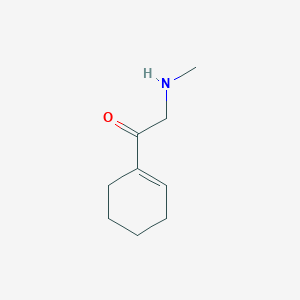
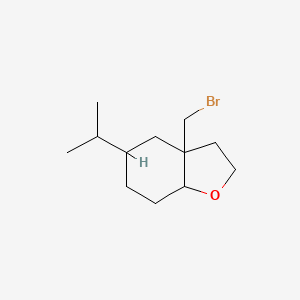
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
